molecular formula C14H10N2NaO10S2 B1670843 4,4'-Dinitrostilbene-2,2'-disulfonic Acid Disodium Salt CAS No. 3709-43-1

4,4'-Dinitrostilbene-2,2'-disulfonic Acid Disodium Salt

Cat. No.: B1670843
CAS No.: 3709-43-1
M. Wt: 453.4 g/mol
InChI Key: UGYWBUWKASLNLO-TYYBGVCCSA-N
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Description

“2,2’-Stilbenedisulfonic acid, 4,4’-dinitro-, disodium salt” is an organic compound with the formula (O2NC6H3(SO3Na)CH)2 . It is a white, water-soluble solid . This compound is a derivative of trans-stilbene, containing nitro and sulfonic acid functional groups on each of the two phenyl rings . It is a common precursor to a variety of textile dyes and optical brighteners .


Synthesis Analysis

The synthesis of “2,2’-Stilbenedisulfonic acid, 4,4’-dinitro-, disodium salt” begins with the sulfonation of 4-nitrotoluene. This reaction affords 4-nitrotoluene-2-sulfonic acid. Oxidation of this species with sodium hypochlorite yields the disodium salt of 4,4’-dinitrostilbene-2,2’-disulfonic acid .


Molecular Structure Analysis

The molecular structure of this compound is derived from trans-stilbene, containing nitro and sulfonic acid functional groups on each of the two phenyl rings . The molecular formula is C14H8N2Na2O10S2 .


Chemical Reactions Analysis

The product is useful as its reaction with aniline derivatives results in the formation of azo dyes . Commercially important dyes derived from this compound include Direct Red 76, Direct Brown 78, and Direct Orange 40 .


Physical and Chemical Properties Analysis

The compound is a white, water-soluble solid . The molecular weight is 474.335 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Toxicology and Carcinogenesis

4,4'-Diamino-2,2'-stilbenedisulfonic acid, a compound related to 2,2'-Stilbenedisulfonic acid, 4,4'-dinitro-, disodium salt, has been utilized in toxicology and carcinogenesis studies. These studies, which involve feed trials in rats and mice, explore its impact on body weight, organ weights, and potential carcinogenic activity. Notably, the compound did not show evidence of carcinogenic activity in these studies (National Toxicology Program Technical Report Series, 1992).

Biomaterials and Medical Applications

Research on the blend of poly(vinyl alcohol) and poly(vinyl pyrrolidone) with 4,4′-diazido-2,2′-stilbenedisulfonic acid disodium salt has shown potential in medical applications. This blend exhibits properties suitable for medium or long-term implants, highlighting the compound's relevance in biomaterials (Journal of Applied Polymer Science, 2013).

Polymer Science

The compound has been integrated into the synthesis of fluorinated sulfonated polytriazoles, which demonstrate significant potential as materials for proton exchange membranes. These materials have applications in fields such as energy and environmental technology, showcasing the versatility of 2,2'-Stilbenedisulfonic acid derivatives in polymer science (Journal of Membrane Science, 2014).

Sensing and Detection Technologies

A variant of this compound, used in the preparation of anionic conjugated polytriazole, has demonstrated efficient sensing capabilities for aluminum ions. This suggests its application in environmental monitoring and water purity control (Polymer Chemistry, 2016).

Agriculture and Plant Studies

In agriculture and plant research, derivatives of 2,2'-Stilbenedisulfonic acid have been used to study anion transport in corn root protoplasts. This application highlights the compound's role in understanding plant physiology and potentially in agricultural biotechnology (Plant Physiology, 1981).

Safety and Hazards

The compound may cause eye, skin, and respiratory tract irritation . In case of ingestion, it is advised not to induce vomiting and immediately call a hospital or poison control center . It is probably combustible .

Mechanism of Action

Target of Action

It is known that this compound is a common precursor to a variety of textile dyes and optical brighteners .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The synthesis of this compound begins with the sulfonation of 4-nitrotoluene, which yields 4-nitrotoluene-2-sulfonic acid. This species is then oxidized with sodium hypochlorite to produce the disodium salt of 4,4’-dinitrostilbene-2,2’-disulfonic acid .

Biochemical Pathways

The compound is involved in the formation of azo dyes when it reacts with aniline derivatives . Azo dyes are synthetic colors that contain an azo group (-N=N-) as part of their structure. These dyes are widely used in the textile industry. Commercially important dyes derived from this compound include Direct Red 76, Direct Brown 78, and Direct Orange 40 .

Result of Action

The primary result of the action of 4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt is the formation of azo dyes . These dyes are used in the textile industry for coloring fabrics. Additionally, the reduction of this compound yields 4,4’-diamino-2,2’-stilbenedisulfonic acid, which is a common optical brightener .

Action Environment

The action, efficacy, and stability of 4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other chemicals can affect the compound’s reactivity and the efficiency of dye formation .

Biochemical Analysis

Biochemical Properties

4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt plays a significant role in biochemical reactions, particularly in the formation of azo dyes. The compound interacts with aniline derivatives to produce these dyes . Additionally, it can be reduced to 4,4’-diamino-2,2’-stilbenedisulfonic acid, which is a common optical brightener . The interactions with aniline derivatives involve the formation of azo bonds, which are crucial for the dyeing process.

Cellular Effects

The effects of 4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt on various cell types and cellular processes are not extensively documented. Its derivatives, such as 4,4’-diamino-2,2’-stilbenedisulfonic acid, have been shown to influence cellular functions. For instance, these compounds can affect cell signaling pathways and gene expression by interacting with cellular anion transporters . This interaction can lead to changes in cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, 4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt exerts its effects through binding interactions with biomolecules. The compound can inhibit or activate enzymes involved in the synthesis of azo dyes . Additionally, it can undergo reduction to form 4,4’-diamino-2,2’-stilbenedisulfonic acid, which acts as an optical brightener by binding to specific sites on fabrics . These binding interactions are essential for the compound’s role in dyeing and brightening processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt are important factors to consider. The compound is generally stable under standard conditions, but its long-term effects on cellular function have not been extensively studied . In vitro and in vivo studies are needed to determine any potential degradation products and their impact on cellular processes over time.

Dosage Effects in Animal Models

The effects of 4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt at different dosages in animal models have not been well-documented. Studies on its derivatives suggest that high doses may lead to adverse effects, such as ulcers in the stomach

Metabolic Pathways

4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt is involved in metabolic pathways related to the synthesis of azo dyes. The compound interacts with enzymes and cofactors that facilitate the formation of azo bonds . These interactions are crucial for the production of commercially important dyes, such as Direct Red 76, Direct Brown 78, and Direct Orange 40 . The compound’s role in these pathways highlights its importance in the textile industry.

Transport and Distribution

The transport and distribution of 4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt within cells and tissues are not well-characterized. Its derivatives are known to interact with cellular anion transporters, which may influence their localization and accumulation within cells

Subcellular Localization

The subcellular localization of 4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt has not been extensively studied. Its derivatives, such as 4,4’-diamino-2,2’-stilbenedisulfonic acid, are known to target specific compartments within cells . These targeting signals and post-translational modifications may direct the compound to particular organelles, influencing its activity and function.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '2,2'-Stilbenedisulfonic acid, 4,4'-dinitro-, disodium salt' involves the nitration of '2,2'-Stilbenedisulfonic acid' followed by the reduction of the nitro groups to amino groups and subsequent diazotization and coupling reactions to form the final product.", "Starting Materials": [ "'2,2'-Stilbenedisulfonic acid'", "Nitric acid", "Sodium nitrite", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfite", "Sodium nitrate", "Sodium carbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Nitration of '2,2'-Stilbenedisulfonic acid' using a mixture of nitric acid and sulfuric acid to form '2,2'-Stilbenedisulfonic acid, 4,4'-dinitro-'", "Step 2: Reduction of the nitro groups to amino groups using sodium sulfite and sodium hydroxide", "Step 3: Diazotization of the amino groups using sodium nitrite and hydrochloric acid", "Step 4: Coupling of the diazonium salt with '2,2'-Stilbenedisulfonic acid' in the presence of sodium carbonate and sodium chloride to form the final product '2,2'-Stilbenedisulfonic acid, 4,4'-dinitro-, disodium salt'" ] }

CAS No.

3709-43-1

Molecular Formula

C14H10N2NaO10S2

Molecular Weight

453.4 g/mol

IUPAC Name

disodium;5-nitro-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate

InChI

InChI=1S/C14H10N2O10S2.Na/c17-15(18)11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(16(19)20)8-14(10)28(24,25)26;/h1-8H,(H,21,22,23)(H,24,25,26);/b2-1+;

InChI Key

UGYWBUWKASLNLO-TYYBGVCCSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O.[Na]

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O.[Na]

Appearance

Solid powder

3709-43-1
15883-59-7

physical_description

4,4'-dinitro-2,2'-stilbenedisulfonic acid disodium salt is a white powder. (NTP, 1992)

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

128-42-7 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2,2'-(1,2-ethenediyl)bis(5-nitrobenzenesulfonic acid)
2,2'-stilbenedisulfonic acid, 4,4'-dinitro-
2,2'-stilbenedisulfonic acid, 4,4'-dinitro-, disodium salt
4,4'-dinitro-2,2'-stilbene disulfonate disodium salt
4,4'-dinitro-2,2'-stilbenedisulfonic acid
4,4'-dinitro-2,2'-stilbenedisulfonic acid, (E)-isomer
4,4'-dinitro-2,2'-stilbenedisulfonic acid, (Z)-isomer
4,4'-dinitro-2,2'-stilbenedisulfonic acid, disodium salt
4,4'-dinitro-2,2'-stilbenedisulfonic acid, sodium salt
4,4'-dinitrostilbene-2,2'-disulphonic acid
benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-nitro-, sodium salt (1:2)
dinitrostilbenedisulfonic acid
disodium 4,4'-dinitro-2,2'-stilbenedisulfonate
DNDS

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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